Alosetron hydrochloride is a potent and highly selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist. [] It is classified as a serotonin receptor antagonist, specifically targeting the 5-HT3 subtype. [, ] Alosetron plays a significant role in scientific research as a pharmacological tool for investigating the role of 5-HT3 receptors in various physiological and pathological processes, particularly in the gastrointestinal tract. [, , , ]
Alosetron exerts its effects primarily by selectively antagonizing 5-HT3 receptors. [, ] These receptors are found in the central and peripheral nervous systems, particularly on intrinsic primary afferent neurons in the gastrointestinal tract. [, ] By blocking 5-HT3 receptors, Alosetron inhibits serotonin signaling, which is involved in regulating gastrointestinal motility, visceral sensitivity, and possibly anxiety. [, , , ] Animal studies suggest that Alosetron's action on 5-HT3 receptors on intrinsic primary afferent neurons influences gastrointestinal motility and secretion. [] Additionally, findings from animal models and human brain imaging studies suggest a potential central mechanism of action involving a visceroanalgesic effect. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: